molecular formula C14H28N2O2 B6353548 tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1049151-74-7

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6353548
CAS No.: 1049151-74-7
M. Wt: 256.38 g/mol
InChI Key: QQJZBOQOPUTGHV-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(piperidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but with a carbamate group instead of a propanoate group.

    tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a piperidine ring.

    tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride: Similar structure with a methyl group and hydrochloride salt.

Uniqueness

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is unique due to its specific combination of a tert-butyl ester and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)7-8-15-9-12-16-10-5-4-6-11-16/h15H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJZBOQOPUTGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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